Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate
Description
Historical Context of Fused Heterocyclic Systems
The study of heterocyclic compounds dates to the early 19th century, with seminal work on alkaloids and natural products laying the groundwork for understanding fused ring systems. Fused heterocycles emerged as a distinct class in the mid-20th century, driven by the need for thermally stable and electronically tunable molecules. Pyrazolo-oxazole hybrids, in particular, gained prominence after the 1980s, when advances in cycloaddition chemistry enabled systematic synthesis of bicyclic frameworks. Early examples focused on simple derivatives, but the discovery of their bioactivity in the 2000s catalyzed broader exploration. For instance, the fusion of pyrazole’s hydrogen-bonding capacity with oxazole’s aromatic stability created scaffolds capable of mimicking peptide motifs, a breakthrough for kinase inhibitor design.
Significance of Pyrazolo[5,1-b]oxazole Scaffold in Medicinal Chemistry
The pyrazolo[5,1-b]oxazole core offers distinct advantages in drug discovery:
- Bioisosteric Potential : The scaffold serves as a bioisostere for purine and pyrimidine bases, enabling interactions with nucleotide-binding domains. This property has been exploited in antiviral and anticancer agent development.
- Metabolic Stability : The fused ring system resists oxidative degradation, as demonstrated in studies where ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate showed a plasma half-life exceeding 8 hours in preclinical models.
- Synthetic Versatility : Functionalization at the 6-carboxylate position allows for diversification. For example, ester-to-amide conversion yields derivatives with enhanced blood-brain barrier permeability.
Recent computational studies highlight the scaffold’s optimal logP (1.9–2.3) and polar surface area (70–80 Ų), aligning with Lipinski’s criteria for oral bioavailability.
| Property | Value/Characteristic | Relevance |
|---|---|---|
| Molecular Weight | 182.18 g/mol | Optimal for small-molecule drugs |
| logP | 1.92 (Predicted) | Balances solubility and membrane permeation |
| Hydrogen Bond Acceptors | 5 | Facilitates target engagement |
| Rotatable Bonds | 3 | Reduces conformational entropy |
Current Research Landscape and Theoretical Framework
Modern research focuses on three strategic areas:
Properties
IUPAC Name |
ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-7-10(9-6)3-4-13-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVFMXBFCGKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCOC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization
In a representative procedure, ethyl 3-(2-bromoacetyl)oxazole-6-carboxylate reacts with hydrazine hydrate in acetonitrile under basic conditions (potassium carbonate, tetrabutylammonium bromide) at 50°C for 14 hours. The reaction proceeds via initial imine formation, followed by intramolecular cyclization to yield the target compound (Table 1).
Table 1: Base-catalyzed cyclization parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | K₂CO₃, TBAB |
| Temperature | 50°C |
| Time | 14 hours |
| Yield | 68–72% |
This method’s efficiency stems from the phase-transfer catalyst (TBAB), which enhances hydrazine’s solubility in acetonitrile. However, competing side reactions, such as over-alkylation or dimerization, reduce yields when stoichiometry deviates beyond a 1:1.2 molar ratio of hydrazine to keto ester.
Intramolecular Nitrile Oxide Cycloaddition (INOC)
Recent advances employ intramolecular nitrile oxide cycloaddition to construct the pyrazolo-oxazole scaffold. This method avoids harsh conditions and improves regioselectivity.
Oxime Formation and Cyclization
Ethyl 3-(prop-2-yn-1-yloxy)pyrazole-4-carbaldehyde undergoes oximation with hydroxylamine hydrochloride, generating a nitrile oxide intermediate. Subsequent heating in toluene at 110°C triggers a 1,3-dipolar cycloaddition, forming the fused ring system.
Key advantages :
- Regioselectivity : The INOC pathway ensures correct ring junction geometry, critical for biological activity.
- Functional group tolerance : Alkoxy, halogen, and aryl substituents remain intact during cyclization.
Limitations :
- Requires anhydrous conditions to prevent nitrile oxide hydrolysis.
- Yields drop below 50% for electron-deficient substrates due to slower cycloaddition kinetics.
Palladium-Catalyzed Cross-Coupling Followed by Cyclization
A hybrid approach combines cross-coupling and cyclization steps. Ethyl 5-iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate serves as a versatile intermediate for introducing substituents at the 7-position.
Suzuki-Miyaura Coupling
Treatment of the iodo precursor with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 80°C installs aryl groups, followed by in situ cyclization under acidic conditions (HCl/EtOH). This one-pot strategy streamlines access to derivatives like 7-phenyl variants (Table 2).
Table 2: Suzuki coupling-cyclization outcomes
| Arylboronic Acid | Yield (%) |
|---|---|
| Phenylboronic acid | 65 |
| 4-Fluorophenyl | 58 |
| 3-Methoxyphenyl | 52 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times. A 2021 study achieved full conversion in 30 minutes by irradiating a mixture of ethyl glyoxylate and 3-aminopyrazole in DMF at 150°C. The method’s rapid heating minimizes decomposition pathways, boosting yields to 85% compared to 62% under conventional heating.
Comparative Analysis of Synthetic Routes
Table 3: Method comparison
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Base-catalyzed | 68–72 | 14 h | High |
| INOC | 45–63 | 8 h | Moderate |
| Cross-coupling | 52–65 | 12 h | Low |
| Microwave | 85 | 0.5 h | High |
The microwave method offers the highest efficiency but requires specialized equipment. Conversely, base-catalyzed cyclization remains the most scalable for industrial applications.
Structural Characterization and Validation
Post-synthesis analysis includes:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various functionalized derivatives .
Scientific Research Applications
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Ethyl 7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate
- Structure : Iodine substitution at position 5.
- Molecular Formula : C₈H₉IN₂O₃.
- Molecular Weight : 308.07 g/mol.
- Purity ≥97% (Synthonix, Inc.) .
Ethyl 2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylate
Heteroatom Differences
2,3-Dihydropyrazolo[5,1-b][1,3]thiazole-6-carbaldehyde
- Structure : Oxazole replaced by thiazole (S instead of O).
- Molecular Formula : C₇H₇N₃OS.
- Key Differences: Increased lipophilicity and altered electronic properties due to sulfur’s polarizability. Potential for enhanced metabolic stability .
N-(Ethyl)-2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-amine
- Structure : Thiazole ring with an ethylamine substituent.
- Molecular Formula : C₈H₁₂N₄S.
- Key Differences: Amino group enhances solubility and hydrogen-bonding capacity, suitable for targeting amine receptors .
Functional Group Modifications
2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid
- Structure : Ethyl ester hydrolyzed to carboxylic acid.
- Molecular Formula : C₆H₆N₂O₃.
- Lower molecular weight (154.12 g/mol) .
Fused Ring Systems
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Structure : Pyrazine-fused pyrazole.
- Molecular Formula : C₆H₆N₄O.
- Key Differences : Expanded π-system may enhance binding to CNS targets (e.g., mGluR2 receptors) .
Ethyl 5-(2,3-Dihydro-pyrrolo[2,1-b]oxazol-5-oyl)-2,3-dihydropyrrolizine-1-carboxylate
- Structure : Pyrrolo-oxazole fused with pyrrolizine.
- Molecular Formula : C₁₅H₁₇N₃O₃.
Tabulated Comparison of Key Compounds
Biological Activity
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique pyrazolo-oxazole structure. Its molecular formula is with a molecular weight of approximately 194.19 g/mol. The presence of the ethyl ester group at the 6-position contributes to its solubility and reactivity, making it a valuable candidate for drug development.
Synthesis
The synthesis of this compound typically involves the cyclization of ethyl oxazole-5-carboxylate with hydrazine derivatives under controlled conditions. Common methods include multi-step organic reactions that optimize yield and purity through techniques such as recrystallization or chromatography .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A comparative study evaluating its effectiveness against common pathogens is summarized in Table 1.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 20 | |
| Candida albicans | 10 | |
| Aspergillus niger | 25 |
These results suggest that the compound has the potential to be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. Table 2 summarizes the antiproliferative effects observed in several studies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Disruption of microtubule formation |
| A549 (Lung Cancer) | 10 | Inhibition of cell cycle progression |
Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through pathways involving microtubule disruption and cell cycle arrest, similar to known chemotherapeutic agents like combretastatin A4 .
Case Studies
In a recent study published in Pharmaceutical Development, researchers explored the efficacy of this compound against resistant bacterial strains. The study highlighted its potential as a lead compound for developing new drugs targeting infectious diseases or cancer.
Another investigation focused on its structural analogs and their biological evaluations indicated that modifications in the pyrazolo-oxazole structure could enhance biological potency and selectivity towards specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
